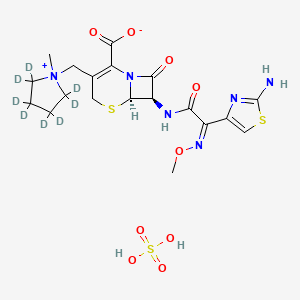
Dextromethorphan-d3 Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dextromethorphan-d3 Hydrobromide is a deuterated form of Dextromethorphan Hydrobromide, a widely used antitussive agent. The deuterium atoms replace the hydrogen atoms in the molecule, which can help in pharmacokinetic studies by providing a stable isotope for tracing and analysis. This compound is primarily used in research settings to study the metabolism and pharmacokinetics of dextromethorphan.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dextromethorphan-d3 Hydrobromide involves the incorporation of deuterium atoms into the Dextromethorphan molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated acids.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions: Dextromethorphan-d3 Hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form dextrophan-d3, a major metabolite.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Halogenation and other substitution reactions can modify the molecule further.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or other nucleophiles.
Major Products:
Dextrorphan-d3: Formed through oxidation.
Various Substituted Derivatives: Depending on the substitution reactions performed.
科学研究应用
Dextromethorphan-d3 Hydrobromide has several applications in scientific research, including:
Pharmacokinetic Studies: Used to trace the metabolism and distribution of dextromethorphan in the body.
Drug Interaction Studies: Helps in understanding how dextromethorphan interacts with other drugs.
Biological Research: Used in studies involving the central nervous system due to its action on NMDA receptors.
Industrial Applications: Employed in the development of new pharmaceuticals and in quality control processes.
作用机制
Dextromethorphan-d3 Hydrobromide exerts its effects primarily through:
NMDA Receptor Antagonism: It acts as a low-affinity uncompetitive antagonist of the NMDA receptor, which plays a role in modulating pain and neuroprotection.
Sigma-1 Receptor Agonism: It also acts as an agonist at sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter release.
Nicotinic Receptor Antagonism: It can antagonize α3/β4 nicotinic receptors, contributing to its effects on the central nervous system.
相似化合物的比较
Dextromethorphan Hydrobromide: The non-deuterated form, commonly used as an antitussive.
Dextrorphan: The primary active metabolite of dextromethorphan.
Levorphanol: A related compound with similar structure but different pharmacological properties.
Uniqueness: Dextromethorphan-d3 Hydrobromide is unique due to the presence of deuterium atoms, which provide stability and allow for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings where precise tracking of the compound is required.
属性
CAS 编号 |
1443149-12-9 |
|---|---|
分子式 |
C₁₈H₂₃D₃BrNO |
分子量 |
355.33 |
同义词 |
(9α,13α,14α)-3-Methoxy-d3-17-(methyl)morphinan Hydrobromide; (+)-3-Methoxy-d3-N-(methyl-d3)morphinan; d-3-Methoxy-d3-N-(methyl-d3)morphinan Hydrobromide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B1146635.png)
![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)




